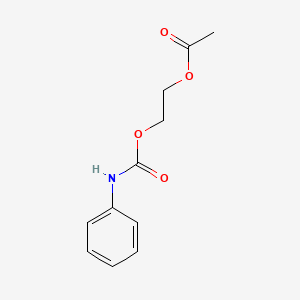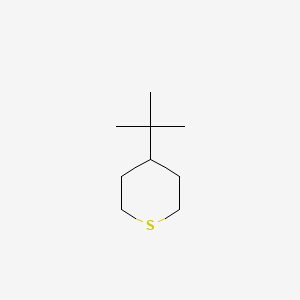
2-Ethyl-3-methylbutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-methylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, ethyl acetoacetate can be alkylated with ethyl bromide in the presence of a strong base like sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One such method includes the catalytic hydrogenation of 2-ethyl-3-methylmaleic anhydride, followed by hydrolysis to obtain the desired dicarboxylic acid. The reaction conditions often involve elevated temperatures and pressures to optimize the reaction rate and yield.
化学反応の分析
Types of Reactions
2-Ethyl-3-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The hydrogen atoms in the alkyl chains can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives.
科学的研究の応用
2-Ethyl-3-methylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-ethyl-3-methylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The carboxyl groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 2-Ethylsuccinic acid
- 3-Methylsuccinic acid
- 2-Methylglutaric acid
Comparison
2-Ethyl-3-methylbutanedioic acid is unique due to the presence of both ethyl and methyl groups on the succinic acid backbone. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with other molecules.
特性
CAS番号 |
1186-78-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
2-ethyl-3-methylbutanedioic acid |
InChI |
InChI=1S/C7H12O4/c1-3-5(7(10)11)4(2)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
CLJUPSQCFBYRDR-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)








![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B14744529.png)
